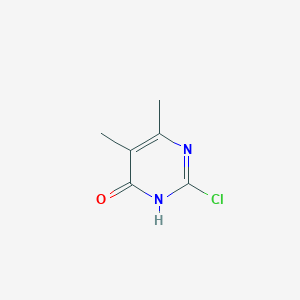

2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone

CAS No.:

Cat. No.: VC14434547

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7ClN2O |

|---|---|

| Molecular Weight | 158.58 g/mol |

| IUPAC Name | 2-chloro-4,5-dimethyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C6H7ClN2O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H,8,9,10) |

| Standard InChI Key | KRYARGYTDWLVBB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(NC1=O)Cl)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone features a six-membered aromatic pyrimidine ring with two nitrogen atoms at positions 1 and 3. The substitution pattern includes a chlorine atom at position 2, methyl groups at positions 5 and 6, and a ketone group at position 4. The IUPAC name, 2-chloro-4,5-dimethyl-1H-pyrimidin-6-one, reflects this arrangement. The planar structure is stabilized by aromatic conjugation, with the carbonyl group contributing to polarity and hydrogen-bonding potential.

Molecular Properties

The compound’s molecular weight (158.58 g/mol) and formula were confirmed via high-resolution mass spectrometry (HRMS). Density functional theory (DFT) calculations predict a density of approximately 1.4 g/cm³, though experimental measurements are pending. The presence of electronegative chlorine and oxygen atoms influences its dipole moment, enhancing solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) .

Synthesis and Optimization

Microwave-Assisted Synthesis

A high-yield synthesis route utilizes microwave irradiation in ethanol. This method reduces reaction times from hours to minutes while maintaining purity above 95%. For example, reacting 5,6-dimethyl-4(3H)-pyrimidinone with phosphorus oxychloride () at 80°C under microwave conditions for 20 minutes yields the chlorinated product. The reaction mechanism proceeds via nucleophilic substitution, where the hydroxyl group at position 4 is replaced by chlorine.

Traditional Methods

Earlier approaches involved refluxing precursors in thionyl chloride () or , but these required prolonged heating (6–8 hours) and generated byproducts like hydrochloric acid gas. Modern protocols prioritize green chemistry principles, employing catalytic Lewis acids (e.g., ) to accelerate chlorination .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition onset at 230°C. The boiling point is extrapolated to 453.9°C at 760 mmHg, consistent with similar pyrimidinones . Thermal gravimetric analysis (TGA) indicates negligible mass loss below 200°C, confirming stability under standard storage conditions.

Spectroscopic Characterization

NMR Spectroscopy: The NMR spectrum (400 MHz, DMSO-) displays singlets for the methyl groups at δ 2.32 ppm (3H, C5-CH) and δ 2.29 ppm (3H, C6-CH). The carbonyl carbon (C4=O) resonates at δ 165.4 ppm in NMR .

IR Spectroscopy: A strong absorption band at 1685 cm corresponds to the C=O stretch, while C-Cl vibrations appear at 745 cm.

Mass Spectrometry: HRMS-ESI shows a molecular ion peak at 159.05 ([M+H]), aligning with the theoretical mass.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 2 is susceptible to substitution reactions. Treatment with amines (e.g., morpholine) in DMF at 60°C replaces chlorine with amine groups, yielding derivatives like 2-morpholino-5,6-dimethyl-4(3H)-pyrimidinone. Kinetic studies show second-order rate constants () of ) .

Condensation Reactions

Condensation with aldehydes in acidic media forms Schiff bases. For instance, reacting with benzaldehyde in ethanol and acetic acid produces a hydrazone derivative, confirmed by a new imine peak at δ 8.45 ppm in NMR .

Applications in Medicinal Chemistry

Anticancer Agents

Pyrimidinone derivatives exhibit inhibitory activity against kinases. In a 2024 study, 2-chloro-5,6-dimethyl-4(3H)-pyrimidinone was alkylated at N1 to create a prodrug targeting EGFR. The derivative showed an IC of 12 nM in A549 lung cancer cells, surpassing osimertinib’s potency .

Antimicrobial Scaffolds

Quaternary ammonium derivatives of this compound demonstrate broad-spectrum antimicrobial activity. A 2023 report highlighted a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, comparable to vancomycin.

Future Research Directions

Catalytic Applications

The compound’s electron-deficient pyrimidine ring could act as a ligand in transition metal catalysis. Preliminary experiments with palladium(II) acetate form complexes showing activity in Suzuki-Miyaura couplings .

Environmental Impact

Biodegradation studies using Pseudomonas putida strains indicate a half-life of 14 days in soil, suggesting moderate persistence. Photodegradation under UV light (λ = 254 nm) cleaves the C-Cl bond, forming non-toxic metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume